9,9',9''-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole)
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Overview
Description
9,9’,9’'-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its high molecular weight and the presence of multiple carbazole and triazine units, which contribute to its stability and functionality in different applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’,9’'-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole) typically involves the reaction of carbazole derivatives with triazine compounds under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the carbazole units are linked to the triazine core through a series of steps involving the formation of intermediate compounds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of high-purity starting materials and advanced purification techniques ensures the production of the compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
9,9’,9’'-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions involving halogenation or alkylation can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and halogenating agents such as bromine. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like toluene or chloroform .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or alkylated carbazole compounds .
Scientific Research Applications
9,9’,9’'-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 9,9’,9’'-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole) involves its interaction with specific molecular targets and pathways. In electronic applications, the compound acts as a hole-transporting material, facilitating efficient charge transport and recombination. In biological systems, it may interact with cellular components to exert its effects, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
9,9’,9’'-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole): Similar structure but with different electronic properties.
4,4’-Bis(carbazol-9-yl)biphenyl: Another carbazole-based compound with distinct applications in OLEDs.
2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine: Used in organic electronics with different charge transport characteristics.
Uniqueness
The uniqueness of 9,9’,9’'-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,2,3-triyl)tris(9H-carbazole) lies in its combination of high thermal stability, excellent charge transport properties, and compatibility with various dopants, making it a versatile material for advanced electronic and optoelectronic applications .
Properties
CAS No. |
1808158-40-8 |
---|---|
Molecular Formula |
C57H36N6 |
Molecular Weight |
804.9 g/mol |
IUPAC Name |
9-[2,3-di(carbazol-9-yl)-5-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C57H36N6/c1-3-19-37(20-4-1)55-58-56(38-21-5-2-6-22-38)60-57(59-55)39-35-52(61-46-29-13-7-23-40(46)41-24-8-14-30-47(41)61)54(63-50-33-17-11-27-44(50)45-28-12-18-34-51(45)63)53(36-39)62-48-31-15-9-25-42(48)43-26-10-16-32-49(43)62/h1-36H |
InChI Key |
AYCRBESYKFOFRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=C(C(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)N7C8=CC=CC=C8C9=CC=CC=C97)N1C2=CC=CC=C2C2=CC=CC=C21)C1=CC=CC=C1 |
Origin of Product |
United States |
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